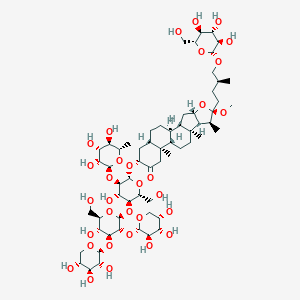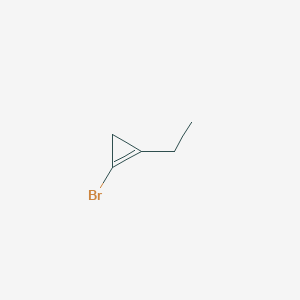
1-Bromo-2-ethylcyclopropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-ethylcyclopropene is a highly reactive compound that has been of great interest to researchers in the field of organic synthesis. This compound is used in a variety of laboratory experiments and has been studied extensively for its unique properties. In
Mécanisme D'action
The mechanism of action of 1-Bromo-2-ethylcyclopropene involves the formation of a cyclopropyl carbocation intermediate. This intermediate is highly reactive and can undergo a variety of reactions with other compounds. The unique properties of this intermediate make it an important tool for researchers in the field of organic synthesis.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1-Bromo-2-ethylcyclopropene. However, it has been shown to be toxic to some organisms, including bacteria and plants. Further research is needed to fully understand the effects of this compound on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Bromo-2-ethylcyclopropene in laboratory experiments include its high reactivity, which allows for the formation of a variety of compounds. Additionally, its unique properties make it an attractive compound for researchers in the field of organic synthesis. However, the limitations of using this compound include its toxicity to some organisms and the need for specialized equipment and procedures to handle it safely.
Orientations Futures
There are many future directions for research involving 1-Bromo-2-ethylcyclopropene. Some potential areas of research include the development of new synthetic methods using this compound, the investigation of its toxicity to living organisms, and the exploration of its potential applications in medicine and other fields. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in organic synthesis reactions.
Méthodes De Synthèse
The synthesis of 1-Bromo-2-ethylcyclopropene involves the reaction of 2-ethylcyclopropanol with N-bromosuccinimide (NBS) in the presence of a catalytic amount of benzoyl peroxide. This reaction produces 1-Bromo-2-ethylcyclopropene as the primary product. This method is widely used in the laboratory and has been optimized for high yield and purity.
Applications De Recherche Scientifique
1-Bromo-2-ethylcyclopropene has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis reactions, as a starting material for the synthesis of other compounds, and as a tool to investigate reaction mechanisms. Its unique properties make it an attractive compound for researchers in the field of organic synthesis.
Propriétés
Numéro CAS |
157978-66-0 |
|---|---|
Nom du produit |
1-Bromo-2-ethylcyclopropene |
Formule moléculaire |
C5H7Br |
Poids moléculaire |
147.01 g/mol |
Nom IUPAC |
1-bromo-2-ethylcyclopropene |
InChI |
InChI=1S/C5H7Br/c1-2-4-3-5(4)6/h2-3H2,1H3 |
Clé InChI |
STABUUDPOPCQLC-UHFFFAOYSA-N |
SMILES |
CCC1=C(C1)Br |
SMILES canonique |
CCC1=C(C1)Br |
Synonymes |
Cyclopropene, 1-bromo-2-ethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



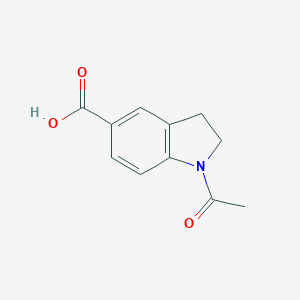
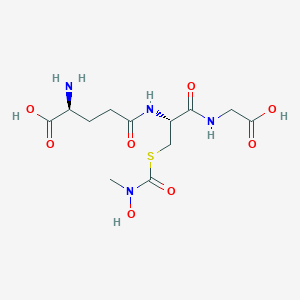
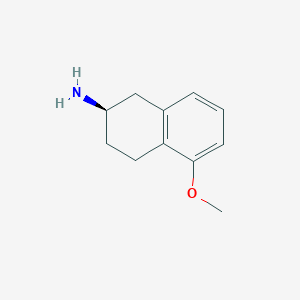
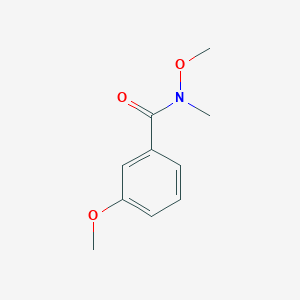
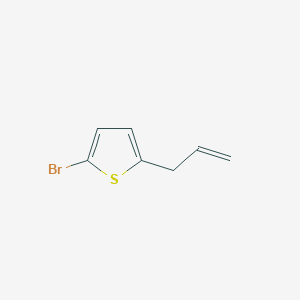
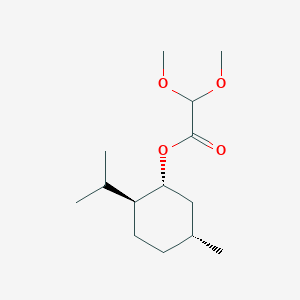
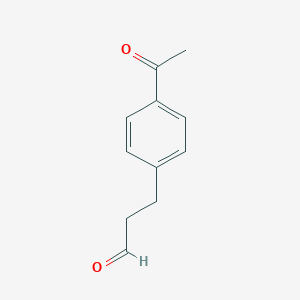
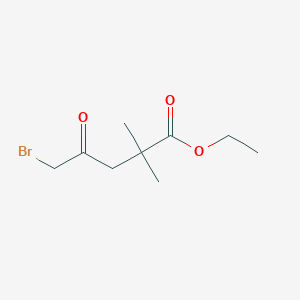
![2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117196.png)
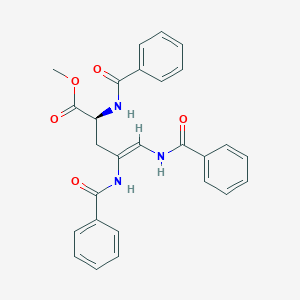
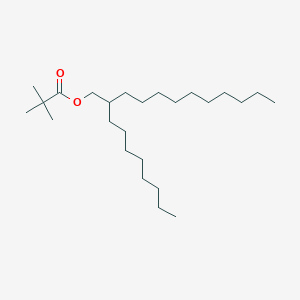
![1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B117201.png)
![ethyl 4-[(2S)-2-(dimethylamino)-3-methoxy-3-oxopropyl]-2-ethoxycarbonylsulfanylimidazole-1-carboxylate](/img/structure/B117202.png)
